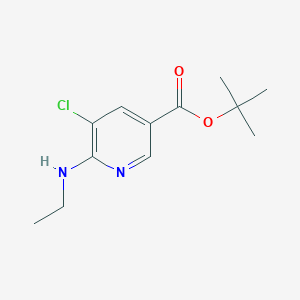

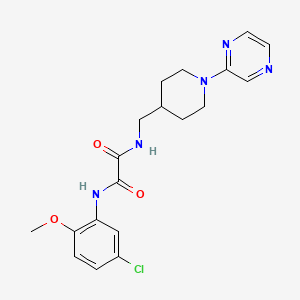

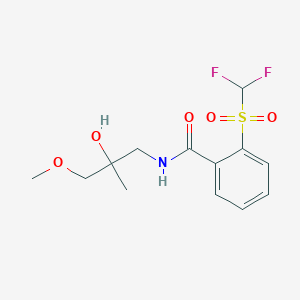

![molecular formula C20H21FN8O2 B2480867 1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1058232-47-5](/img/structure/B2480867.png)

1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathways of similar compounds involve complex reactions highlighting the strategic incorporation of fluorophenyl, triazolopyrimidin, and piperazine moieties into the final structure. For instance, the synthesis of various 1,2,4-triazolo[1,5-a]pyrimidines and related derivatives has been explored for their potential antihypertensive and 5-HT2 antagonist activities, employing techniques that could parallel the synthetic approach for the compound (S. M. Bayomi et al., 1999; Yoshifumi Watanabe et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one often features intricate ring systems that significantly influence their biological activity and physicochemical properties. For example, studies on the crystal structure of such compounds have shed light on their spatial arrangement, molecular interactions, and stability factors critical for their activity (Hu et al., 2011).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are presumably influenced by its functional groups and molecular framework, mirroring the behaviors observed in compounds with triazolopyrimidin and fluorophenyl groups. These can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, offering a broad spectrum of chemical manipulation and derivatization potentials (A. Davoodnia et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's suitability for different applications. For analogs, X-ray crystallography has provided detailed insights into their solid-state structures, which directly impact their solubility and stability (S. Lahmidi et al., 2019).

Aplicaciones Científicas De Investigación

1. Antagonist Activity in Neurological Disorders

Compounds similar to 1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one have demonstrated significant 5-HT2 antagonist activity. For instance, Watanabe et al. (1992) synthesized derivatives with potent 5-HT2 antagonist activity, which are beneficial in treating conditions like depression and anxiety [Watanabe et al., 1992].

2. Antihypertensive Applications

Bayomi et al. (1999) explored the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, which are structurally related to the compound , revealing their potential as antihypertensive agents [Bayomi et al., 1999].

3. Cancer Treatment Potential

Research by Naito et al. (2005) on 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, which are structurally related, showed significant cytotoxicity against various tumor cells, suggesting potential applications in cancer therapy [Naito et al., 2005].

4. Antimicrobial Activities

Several studies, like that by Bektaş et al. (2007), have synthesized compounds with the [1,2,4]triazolo[1,5-a]pyrimidin-7-yl structure, demonstrating good to moderate antimicrobial activities against various microorganisms, indicating their potential use in antimicrobial treatments [Bektaş et al., 2007].

5. Anticonvulsant Activity

Compounds like 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid derivatives, which are structurally related to the compound , have shown anticonvulsant activity in various animal models, as reported by Obniska et al. (2015), suggesting potential applications in epilepsy treatment [Obniska et al., 2015].

6. Applications in Neurodegenerative Diseases

Vu et al. (2004) explored derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, related to the compound , for their potent and selective adenosine A(2a) receptor antagonistic properties. This has implications in treating Parkinson's disease [Vu et al., 2004].

7. Imaging Applications in Neurology

Research by Eskola et al. (2002) on derivatives like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, closely related structurally, was aimed at imaging dopamine D4 receptors. This indicates its potential application in neurological imaging studies [Eskola et al., 2002].

8. Insecticidal Applications

Soliman et al. (2020) synthesized compounds incorporating the [1,2,4]triazolo[1,5-a]pyrimidine moiety, showing potent toxic effects against insects like the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agriculture as insecticidal agents [Soliman et al., 2020].

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN8O2/c1-26-18-17(24-25-26)19(23-12-22-18)27-5-7-28(8-6-27)20(31)13-9-16(30)29(11-13)15-4-2-3-14(21)10-15/h2-4,10,12-13H,5-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGODPPAFVHKXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2480786.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)